molecular formula C19H16O6 B2485914 Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate CAS No. 869080-35-3

Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate

Cat. No. B2485914
CAS RN: 869080-35-3
M. Wt: 340.331
InChI Key: FDAHEHBUYSOXNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves novel methods to combine specific functional groups. For instance, the synthesis of 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones from aryl ketones highlights the versatility of synthesizing complex molecules with potential similarities in structure and reactivity to our compound of interest (Ram & Goel, 1996). Another approach involves the characterization of similar molecules through various spectroscopic methods, including NMR, IR, and MS, as well as X-ray crystallography, to understand their molecular structure in detail (Mao et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate" has been extensively studied using X-ray crystallography. These analyses reveal intricate details about molecular interactions, such as C‒H···O to form dimers and other weak interactions contributing to crystal packing (Mao et al., 2015).

Chemical Reactions and Properties

The reactivity of similar compounds involves a variety of chemical transformations, including ring transformation reactions that offer pathways to synthesize symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step (Ram & Goel, 1996). These reactions highlight the chemical versatility and potential reactivity of our compound of interest.

Physical Properties Analysis

The synthesis and study of compounds with structural similarities provide insights into their photophysical properties, such as quantum yields and excited-state proton transfer, which are crucial for understanding the behavior of our compound under various conditions (Kim et al., 2021).

Scientific Research Applications

Isochroman Derivatives and Crystal Structures

  • Research by Palusiak et al. (2004) explored the crystal structure of isochroman derivatives similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. They found that these compounds often crystallize in chiral space groups, which is significant for understanding their physical properties and potential applications in materials science (Palusiak et al., 2004).

Synthesis from Marine Sources

  • Zhou Hua-feng (2007) detailed the synthesis of a similar compound from the ascidian Polycarpa aurata. This study highlights the potential of marine organisms as sources for the synthesis of complex organic compounds (Zhou Hua-feng, 2007).

Quantum Mechanical Structure Elucidation

  • Mason et al. (2016) investigated the aldol reaction involving compounds similar to Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate. Their quantum mechanical studies are crucial for understanding the molecular interactions and reaction mechanisms of these compounds, which can be applied in synthetic chemistry (Mason et al., 2016).

Synthesis and Anti-Microbial Activity

  • Research by Parameshwarappa et al. (2009) on the synthesis and anti-microbial activity of thiazole substituted coumarins, which are structurally related to the queried compound, shows the potential of these compounds in developing new antimicrobial agents (Parameshwarappa et al., 2009).

Osteoarthritis Research

  • Inagaki et al. (2022) studied a compound structurally similar to the queried molecule for its potential in treating osteoarthritis. This suggests that Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate could have applications in medical research, particularly in the development of treatments for degenerative diseases (Inagaki et al., 2022).

properties

IUPAC Name

methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-22-14-6-3-12(4-7-14)16-9-13-5-8-15(24-11-18(20)23-2)10-17(13)25-19(16)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDAHEHBUYSOXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCC(=O)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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